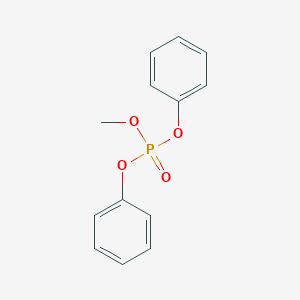

Diphenyl methyl phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m960 ug/l @ 24 °c in water /practical/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96635. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O4P/c1-15-18(14,16-12-8-4-2-5-9-12)17-13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWPVJACXJNHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059432 | |

| Record name | Phosphoric acid, methyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Hawley] | |

| Record name | Methyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

960 ug/l @ 24 °C in water /Practical/ | |

| Record name | METHYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.225-1.235 @ 25 °C | |

| Record name | METHYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000116 [mmHg] | |

| Record name | Methyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CLEAR, OILY LIQ | |

CAS No. |

115-89-9 | |

| Record name | Methyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl methyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, methyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, methyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYL METHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RU4VED06P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry

Historical Preparative Routes

The foundational methods for synthesizing simple phosphate (B84403) esters often involved direct reactions of the constituent alcohol and phosphate precursors.

Historically, diphenyl methyl phosphate was produced through the reaction of diphenyl hydrogen phosphate with methyl alcohol. nih.gov This method represents a direct esterification approach to forming the target compound. However, this production method was discontinued (B1498344) in the United States in the early 1970s. nih.gov

Advanced Synthetic Strategies for Diphenylmethyl Derivatives

Modern synthetic chemistry has pursued more sophisticated and versatile methods for creating diphenylmethyl (DPM) ethers and esters, which are valuable as protecting groups in organic synthesis. These strategies often employ specific alkylating agents and catalysts to achieve high efficiency and selectivity.

A significant advancement in the formation of diphenylmethyl derivatives involves the use of diphenylmethyl diphenyl phosphate as an alkylating agent. This reagent reacts efficiently under mild conditions with a range of alcohols and carboxylic acids to produce the corresponding diphenylmethyl ethers and esters. researchgate.net A key advantage of this method is its selectivity; it can be used to alkylate the alcohol group in hydroxy acids selectively. researchgate.net

The formation of diphenylmethyl ethers can be accomplished using diazo compounds, particularly diphenyldiazomethane, often in conjunction with a catalyst. researchgate.netmdpi.com Transition metals are frequently used to catalyze these reactions, which proceed via the formation of metal carbenoids from the diazo compound. mdpi.comu-tokyo.ac.jp For instance, "sandwich" diimine-copper(I) catalysts have been successfully employed for the diphenylmethylation of C(sp³)-H bonds using diphenyldiazomethane. nih.gov These base-metal catalyzed reactions represent an efficient method for intermolecular C(sp³)-H functionalization. nih.gov Palladium(II) chloride has also been reported as an effective catalyst for the protection of hydroxyl groups in nucleosides as diphenylmethyl ethers. researchgate.net

| Substrate | Equivalents of Diphenylmethanol (B121723) (DPM-OH) | Product | Yield (%) |

|---|---|---|---|

| thymidine | 1.2 | 5′-O-benzhydryl-thymidine | 67 |

| thymidine | 2.5 | 3′,5′-di-O-benzhydryl-thymidine | 87 |

| 2′-deoxyuridine | 1.2 | 5′-O-benzhydryl-2′-deoxyuridine | 65 |

| 2′-deoxyuridine | 2.5 | 3′,5′-di-O-benzhydryl-2′-deoxyuridine | 88 |

| 5-fluoro-2′-deoxyuridine | 1.2 | 5′-O-benzhydryl-5-fluoro-2′-deoxyuridine | 64 |

| 5-fluoro-2′-deoxyuridine | 2.5 | 3′,5′-di-O-benzhydryl-5-fluoro-2′-deoxyuridine | 85 |

A highly efficient method for synthesizing diphenylmethyl (DPM) esters utilizes an iron(III) catalyst. tandfonline.com In this procedure, various carboxylic acids react with 2-diphenylmethoxypyridine in the presence of iron(III) chloride (FeCl₃) to yield the desired DPM esters in high yields. tandfonline.com This facile method provides an effective route for the protection of carboxylic acids. tandfonline.com Iron catalysts are considered advantageous due to their low cost. acs.org

Preparation of Related Diphenyl Phosphate Structures

The synthesis of various diphenyl phosphate analogues is crucial for accessing reagents like those used in the advanced strategies mentioned above.

The precursor, diphenyl hydrogen phosphate, can be synthesized by heating phosphoric acid and phenol (B47542) with triethylamine (B128534) and 1-butylimidazole (B119223) in DMF, followed by purification, yielding the product in 71% yield. chemicalbook.com Another important related compound is diphenyl phosphorazidate (DPPA), a versatile reagent in organic synthesis, particularly for peptide synthesis. tcichemicals.com DPPA is prepared in high yield by reacting diphenyl phosphorochloridate with sodium azide (B81097) in acetone. tcichemicals.com Furthermore, diphenyl (methylamido)phosphate can be synthesized by reacting diphenyl phosphorochloridate with methylamine (B109427) hydrochloride and triethylamine in acetonitrile (B52724). researchgate.net

Synthesis of Diphenyl Phosphate from Phosphoric Acid and Phenol

A direct method for synthesizing diphenyl phosphate involves the reaction of phosphoric acid with phenol. In a general procedure, 85% phosphoric acid is reacted with a significant excess of phenol in the presence of triethylamine and 1-butylimidazole, which act as a base and catalyst, respectively. chemicalbook.com The reaction is typically carried out in a high-boiling solvent such as N,N-dimethyl-formamide (DMF).

The reaction mixture is heated to a high temperature, around 230 °C, for an extended period, often 24 hours, under an inert atmosphere to drive the esterification and remove water, which is a byproduct. chemicalbook.com A dehydrating agent may be used in the reaction setup to facilitate water removal and push the equilibrium towards the product. chemicalbook.com Following the reaction, the mixture is purified to remove the amines, excess phenol, and DMF. This purification can involve cation exchange resin, distillation under reduced pressure, and finally, gel permeation chromatography to yield the desired diphenyl hydrogen phosphate. chemicalbook.com This process has been reported to achieve a yield of 71%. chemicalbook.com

Table 1: Reaction Parameters for the Synthesis of Diphenyl Phosphate

| Parameter | Value | Source |

| Reactants | 85% Phosphoric acid, Phenol | chemicalbook.com |

| Catalyst | 1-Butylimidazole | chemicalbook.com |

| Base | Triethylamine | chemicalbook.com |

| Solvent | N,N-dimethyl-formamide (DMF) | chemicalbook.com |

| Temperature | 230 °C | chemicalbook.com |

| Reaction Time | 24 hours | chemicalbook.com |

| Purification | Cation exchange, Distillation, GPC | chemicalbook.com |

| Yield | 71% | chemicalbook.com |

Chlorinated Diphenyl Phosphate Preparation Methods

Chlorinated diphenyl phosphate, specifically diphenyl chlorophosphate, is a vital intermediate for producing various organophosphorus compounds. One preparative method involves the direct reaction of phenol with phosphorus oxychloride (POCl₃). google.com This reaction can produce a mixture of products, including diphenyl chlorophosphate (DPCP), triphenyl phosphate (TPP), and monophenyl dichlorophosphate (B8581778) (MPCP). google.com

To enhance the selectivity towards diphenyl chlorophosphate, the reaction is conducted in the presence of a catalyst system composed of triphenylphosphine (B44618) and triphenylphosphine oxide. google.com The reaction is typically performed without a solvent. Phenol and phosphorus oxychloride are heated together with the catalysts to temperatures ranging from 130 °C to 150 °C for 2.5 to 5.5 hours. google.com The molar ratio of phenol to POCl₃ is a critical parameter, generally maintained between 1:1 and 3:1, with a more specific range of 1.5:1 to 2.2:1 being preferable for higher yields of the desired product. google.com The reaction is monitored, and upon completion (typically when phenol content is below 0.5%), the resulting mixture is purified by rectification to isolate the diphenyl chlorophosphate. google.com

An alternative approach to synthesizing diphenyl chlorophosphate uses diphenyl phosphate or its salts (sodium or potassium) as the starting material. wipo.int This method employs bis(trichloromethyl)carbonate as the chlorinating agent in an organic solvent. The reaction is catalyzed by an organic amine and proceeds under mild conditions, with temperatures ranging from 0 to 60 °C for 1 to 10 hours. wipo.int This process is noted for its simple procedure, mild reaction conditions, and high product yield without the need for high-temperature distillation. wipo.int

Table 2: Reaction Conditions for Diphenyl Chlorophosphate Synthesis from Phenol and POCl₃

| Parameter | Value | Source |

| Reactants | Phenol, Phosphorus oxychloride (POCl₃) | google.com |

| Catalysts | Triphenylphosphine, Triphenylphosphine oxide | google.com |

| Phenol:POCl₃ Molar Ratio | 1.5:1 to 2.2:1 | google.com |

| Temperature | 130 - 150 °C | google.com |

| Reaction Time | 2.5 - 5.5 hours | google.com |

| Solvent | None | google.com |

Synthesis of Diphenyl Phosphate Creatine (B1669601)

Diphenyl phosphate creatine is a compound that incorporates both a phosphate and a creatine moiety. Its synthesis can be achieved by reacting methyl-guanidoacetic acid (creatine) with diphenyl phosphinic chlorophosphate. ias.ac.in The reaction is carried out in an acetonitrile solvent at a reduced temperature to start. Triethylamine is added as a base to neutralize the hydrogen chloride byproduct formed during the reaction. ias.ac.in

The process begins by dissolving methyl-guanidoacetic acid and triethylamine in acetonitrile and cooling the mixture to -8 °C. ias.ac.in Diphenyl phosphinic chlorophosphate is then added dropwise over a period of 30 minutes. ias.ac.in After the addition is complete, the reaction mixture is stirred for 8 hours at 25 °C to ensure the reaction goes to completion. ias.ac.in The final product is then isolated through an extraction process using water and ethyl acetate (B1210297). ias.ac.in This synthetic route provides a method to link a diphenyl phosphate group to a biologically relevant molecule like creatine. ias.ac.inresearchgate.net

Table 3: Synthesis Parameters for Diphenyl Phosphate Creatine

| Parameter | Value | Source |

| Reactants | Methyl-guanidoacetic acid, Diphenyl phosphinic chlorophosphate | ias.ac.in |

| Base | Triethylamine (Et₃N) | ias.ac.in |

| Solvent | Acetonitrile | ias.ac.in |

| Initial Temperature | -8 °C | ias.ac.in |

| Reaction Temperature | 25 °C | ias.ac.in |

| Reaction Time | 8 hours | ias.ac.in |

| Work-up | Extraction with water and ethyl acetate | ias.ac.in |

Mechanistic Investigations of Chemical Reactions and Reactivity

Reaction Mechanisms Involving Diphenylmethyl Moieties

The diphenylmethyl (DPM) or benzhydryl group is a common protecting group for alcohols and carboxylic acids. Its reactivity is largely dictated by the stability of the benzhydryl carbocation.

Benzhydryl Carbocation Pathways in Diphenylmethyl Ether Formation

The formation of diphenylmethyl ethers from diphenylmethanol (B121723) (benzhydrol) and an alcohol can proceed through a pathway involving a benzhydryl carbocation intermediate. This mechanism is typically favored under acidic conditions. The reaction is initiated by the protonation of the hydroxyl group of benzhydrol, which then departs as a water molecule to form the resonance-stabilized benzhydryl carbocation. yale.edu This cation is then attacked by a nucleophile, such as an alcohol, to yield the corresponding diphenylmethyl ether. yale.edursc.org

The stability of this carbocation is a key factor influencing the reaction rate. Electron-donating groups on the phenyl rings of the benzhydrol enhance the stability of the carbocation intermediate, thereby facilitating the reaction. yale.edu For instance, 4,4'-dimethoxybenzhydrol (B1582456) and 4,4'-dimethylbenzhydrol (B1296281) have been shown to be effective in the synthesis of benzhydryl ethers due to the electron-donating nature of the methoxy (B1213986) and methyl groups. yale.edu The reaction can be catalyzed by various Brønsted or Lewis acids. rsc.orgmdpi.com

A proposed mechanism for the formation of bis(benzhydryl) ether from diphenylmethanol catalyzed by titanium tetrafluoride also involves a carbocation intermediate. rsc.org

Role of Ion-Molecule Pairs in Diphenylmethyl Ether Protection Reactions

In less polar solvents and with catalytic amounts of acid, the formation of diphenylmethyl ethers can proceed through a more nuanced mechanism involving ion-molecule pairs. mdpi.comresearchgate.net Instead of a fully dissociated "free" carbocation, the reaction intermediate is an "intimate ion-molecule pair" or a "solvent-separated ion-molecule pair". mdpi.comresearchgate.net

In this scenario, the protonated benzhydrol and its counter-ion remain in close proximity. This intermediate then reacts with the nucleophile. This pathway is considered a borderline mechanism between a classic SN1 (via free carbocation) and SN2 (direct displacement) reaction. syr.edu The formation of diphenylmethyl esters from carboxylic acids and benzhydrol in the presence of a catalytic amount of p-toluenesulfonic acid has been proposed to follow an unusual AAL2 mechanism involving an intimate ion-molecule pair. researchgate.net

Phospho Group Transfer Mechanisms of Phosphate (B84403) Esters

The transfer of a phosphoryl group is a fundamental reaction in chemistry and biology. The hydrolysis of phosphate esters, such as diphenylmethyl phosphate, can occur through several distinct mechanistic pathways, largely dependent on the reaction conditions and the nature of the phosphate ester (mono-, di-, or triester).

Dissociative Mechanisms in Phosphate Monoester Hydrolysis

A dissociative mechanism, also termed DN + AN or SN1-like, involves the rate-limiting cleavage of the bond between the phosphorus atom and the leaving group to form a highly reactive, trigonal metaphosphate intermediate. researchgate.netresearchgate.net This intermediate is then rapidly attacked by a nucleophile, such as water. researchgate.net

The hydrolysis of phosphate monoester dianions is often described as proceeding through a concerted mechanism with a highly dissociative transition state, meaning that bond breaking is more advanced than bond making in the transition state. frontiersin.org This is supported by several lines of experimental evidence, including a large dependence of the reaction rate on the pKa of the leaving group (a large negative βlg value). frontiersin.org For phosphate monoesters with good leaving groups, a dissociative solvent-assisted pathway is generally preferred. nih.gov However, as the leaving group becomes poorer (higher pKa), the energy difference between dissociative and associative pathways decreases. nih.gov

Concerted Mechanisms in Phosphate Monoester Reactions

A concerted mechanism, also known as ANDN or SN2-like, involves a single transition state where the bond to the incoming nucleophile is formed concurrently with the cleavage of the bond to the leaving group. nih.gov There is no discrete intermediate formed in this pathway.

The hydrolysis of phosphate monoester dianions is considered to be a concerted process with a dissociative-like transition state. frontiersin.org This means that while bond formation and cleavage are synchronous, the transition state has significant metaphosphate character. frontiersin.org Theoretical studies have shown that for the hydrolysis of methyl phosphate dianion, both compact (more associative) and expansive (more dissociative) concerted transition states are possible with similar energy barriers. researchgate.net Computational studies also suggest that the hydrolysis of monomethyl pyrophosphate trianion follows an associative/concerted mechanism. nih.gov

Stepwise Associative (AN + DN) Mechanisms

The stepwise associative mechanism (AN + DN) involves the initial addition of the nucleophile to the phosphorus center to form a pentacoordinate phosphorane intermediate. researchgate.netfrontiersin.org This intermediate then undergoes a subsequent step where the leaving group departs. researchgate.net This pathway is more common for the hydrolysis of phosphate triesters and diesters, where the phosphorus center is more electrophilic. researchgate.netresearchgate.net

For phosphate monoesters, particularly with poor leaving groups, an associative pathway with concerted proton transfer during the addition step can become competitive with the dissociative pathway. acs.org Theoretical calculations have indicated that for some phosphate triesters, the reaction proceeds via a stepwise associative mechanism, while for others with good leaving groups, a concerted mechanism is favored. researchgate.net The stability of the phosphorane intermediate is a key determinant of whether the reaction proceeds in a stepwise or concerted manner. researchgate.net

One-Step, Concerted (ANDN) SN2-like Mechanisms

The one-step, concerted mechanism, denoted as ANDN (Association Nucleophilic, Dissociation Nucleophilic), is analogous to the well-known SN2 reaction at a carbon center. libretexts.orgmasterorganicchemistry.com In this pathway, the nucleophile attacks the electrophilic phosphorus atom simultaneously as the leaving group departs. libretexts.org This process involves a single transition state where the phosphorus atom is pentacoordinate, with the incoming nucleophile and the outgoing leaving group occupying apical positions in a trigonal-bipyramidal geometry. sapub.orgresearchgate.net This "backside" attack results in the inversion of the stereochemical configuration at the phosphorus center. libretexts.orgmasterorganicchemistry.com

For organophosphate triesters like diphenyl methyl phosphate, this concerted SN2-like mechanism (Pathway B in Figure 1) is a common route for nucleophilic substitution. nih.gov The reaction proceeds through a single pentacoordinate transition state, involving simultaneous bond formation with the nucleophile and bond cleavage with the leaving group. sapub.org

Figure 1: Possible Mechanistic Pathways for Nucleophilic Substitution at Phosphorus

This figure illustrates the associative (A), concerted (B), and dissociative (C) pathways for the reaction of nucleophiles with organophosphate esters.

(Adapted from reference nih.gov)

Stepwise, Dissociative (DN + AN) Mechanisms

In contrast to the concerted pathway, nucleophilic substitution at a phosphorus center can also occur via a stepwise, dissociative mechanism, designated as DN + AN (Dissociation Nucleophilic followed by Association Nucleophilic). nih.govdiva-portal.org This mechanism is analogous to an SN1-type reaction and involves two distinct steps.

The first and rate-determining step is the unimolecular ionization of the substrate to form a highly reactive, trigonal planar metaphosphate intermediate and the leaving group. nih.govdiva-portal.org In the second, rapid step, this metaphosphate intermediate is attacked by the nucleophile to yield the final product. nih.gov This pathway (Pathway C in Figure 1) is particularly favored for phosphate monoester dianions and in less polar solvents that can stabilize the transition state leading to the metaphosphate intermediate. nih.gov The formation of a free metaphosphate intermediate can lead to a mixture of retention and inversion of configuration at the phosphorus center. diva-portal.org

Solvent and Solvation Effects on Reaction Pathways

The choice between a concerted (ANDN) and a stepwise (DN + AN) mechanism is profoundly influenced by the solvent. nih.govresearchgate.net Solvent polarity and its ability to solvate the ground state and transition state of a reaction can significantly alter the reaction rates and even shift the mechanistic pathway. nih.gov

For instance, the hydrolysis of certain phosphate monoester dianions demonstrates a dramatic shift in mechanism with a change in solvent. In water, the reaction proceeds through a concerted (ANDN) mechanism. However, in less polar solvents like tert-butyl alcohol, the mechanism switches to a dissociative (DN + AN) pathway. nih.gov This is supported by changes in the entropy of activation, which is a measure of the disorder of the system. The higher positive entropy values in less polar solvents are consistent with a unimolecular, dissociative process where the solvent molecules are less ordered in the transition state. nih.gov

The general principle is that polar, protic solvents like water can effectively solvate both the nucleophile and the leaving group, favoring a bimolecular, concerted pathway. In contrast, less polar or nonpolar solvents may favor a dissociative mechanism by better accommodating the less-charged, dissociative transition state leading to the metaphosphate intermediate. nih.gov Studies have shown that changing the solvent from water to less polar environments can have significant consequences on the stabilities of the ground and transition states, thereby affecting both reactivity and the operative mechanism. nih.govresearchgate.net

Nucleophilic Substitution and Rearrangement Reactions of Organophosphate Esters

Organophosphate esters, with the diphenyl phosphate group being a prominent example, are versatile substrates in organic synthesis, undergoing a variety of nucleophilic substitution and rearrangement reactions.

Transition-Metal-Free SN2 Substitution of Diphenyl Phosphates with Organometallic Reagents

Recent research has demonstrated the utility of diphenyl phosphates in transition-metal-free SN2 substitution reactions. researchgate.netnih.gov In one such method, diphenylmethyllithium serves as the nucleophile to displace the diphenyl phosphate group from various substrates. nih.gov This methodology has been successfully applied to the synthesis of complex aromatic hydrocarbons. researchgate.net The mechanism was confirmed to be SN2 by using an enantiomerically pure benzylic phosphate, which resulted in a product with an inverted stereochemical configuration. nih.gov The scope of this reaction has been extended to include cycloalkenyl and propargyl phosphates, highlighting its versatility. nih.gov

Stereochemical Inversion in Nucleophilic Substitution of Chiral Organophosphates

The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center is a key indicator of the reaction mechanism. A consistent inversion of configuration is the hallmark of a backside SN2-type attack. libretexts.orgresearchgate.net Numerous studies on chiral organophosphorus compounds have confirmed that bimolecular nucleophilic substitution (SN2(P)) reactions proceed with inversion of configuration at the phosphorus atom. acs.orgmdpi.comresearchgate.net

This stereospecificity is a direct consequence of the nucleophile attacking the phosphorus center from the side opposite to the leaving group, passing through a trigonal-bipyramidal transition state or intermediate. sapub.orgresearchgate.net For example, the reaction of optically pure H-phosphinates with organolithium or Grignard reagents proceeds with stereospecific inversion of configuration at the phosphorus center to yield P-stereogenic phosphine (B1218219) oxides. acs.org This principle of stereochemical inversion is fundamental to understanding the reactivity of phosphate esters like this compound, even though the parent compound itself is not chiral. The predictable stereochemical outcome allows for the synthesis of specific stereoisomers of P-chiral compounds, which is of great importance in asymmetric synthesis. mdpi.com

Ireland–Claisen Rearrangement of Vinyl Phosphates in Natural Product Synthesis

The Ireland-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis. core.ac.uk A variation of this reaction utilizes silyl (B83357) enol ethers derived from allylic esters to generate γ,δ-unsaturated carboxylic acids. When a vinyl phosphate, often a diphenyl vinyl phosphate, is used as the substrate, it can undergo an Ireland-Claisen rearrangement, demonstrating the utility of the phosphate group in facilitating complex molecular rearrangements. mdpi.comresearchgate.net

This rearrangement has found significant application in the total synthesis of natural products. mdpi.com For instance, a key step in the synthesis of clavigerins B and C involves the Ireland-Claisen rearrangement of a vinyl phosphate intermediate. nih.govmdpi.comresearchgate.net This reaction's ability to create complex structures with high stereocontrol makes it a valuable tool for synthetic chemists. core.ac.uk The use of chiral phosphate catalysts has also been explored to achieve enantioselective versions of Claisen rearrangements, further expanding the synthetic utility of phosphate chemistry. nih.gov

Base-Mediated Phosphate Elimination Reactions

Base-mediated elimination reactions are a common pathway for organophosphates, where the phosphate group functions as a nucleofuge, or leaving group. ttu.ee The stability of the resulting phosphate anion, such as the diphenyl phosphate anion, makes it an effective leaving group in these transformations. pnas.orgnih.gov These reactions typically proceed under basic conditions, which facilitate the deprotonation of a carbon atom beta to the phosphate group, initiating the elimination cascade to form an alkene.

A notable application of this mechanism is found in the synthesis of complex natural products. For instance, a key step in the preparation of cyclocitrinols involves a base-mediated elimination of a diphenyl phosphate group. mdpi.com The reaction begins with the rearrangement of a sulfoxide, which positions the diphenyl phosphate group for elimination, ultimately forming an intermediate with a new carbon-carbon double bond. mdpi.com The diphenyl phosphate moiety is particularly effective in this role due to its ability to stabilize the negative charge that develops on the oxygen atom during the transition state. pnas.org

The general transformation can be summarized as follows:

Interactive Data Table: Base-Mediated Diphenyl Phosphate Elimination

| Reactant Type | Base | Key Transformation | Product Type | Ref. |

| Alkyl Diphenyl Phosphate | Strong Base (e.g., alkoxide) | β-Elimination of Diphenyl Phosphate | Alkene | mdpi.com |

| Sulfoxide Precursor | Base | Rearrangement and Elimination | Unsaturated Intermediate | mdpi.com |

This type of elimination is a powerful tool in organic synthesis, allowing for the stereoselective formation of alkenes from readily available alcohol precursors, which can be converted to phosphates.

Rearrangement of Aliphatic Diethyl Phosphates to Alpha-Amino Acids

The transformation of phosphate esters into valuable building blocks like α-amino acids represents a significant synthetic strategy. Researchers Kaabi and Besbes have documented a specific rearrangement of aliphatic diethyl phosphates into α-amino acids. mdpi.com This reaction provides a pathway to synthesize amino acids from non-amino acid precursors.

The proposed mechanism for this transformation is intricate, involving the formation of a key aziridinium (B1262131) ion intermediate. mdpi.com The reaction is initiated by the interaction of a secondary amine with an aliphatic diethyl phosphate. The phosphate group is subsequently displaced intramolecularly to form the strained, three-membered aziridinium ring. This highly reactive intermediate is then opened by a nucleophile, which, after hydrolysis, yields the final α-amino acid product.

The scope of this reaction, as reported, is primarily limited to secondary amines with simple alkyl substituents. mdpi.com The nature of the amine is critical for the successful formation of the proposed aziridinium intermediate.

Interactive Data Table: Rearrangement of Diethyl Phosphates to α-Amino Acids

| Diethyl Phosphate Substrate | Secondary Amine | Proposed Intermediate | Product (after hydrolysis) | Ref. |

| Diethyl (2-bromoethyl) phosphate | Dimethylamine | N,N-Dimethylaziridinium ion | N,N-Dimethylglycine | mdpi.com |

| Diethyl (2-bromo-propyl) phosphate | Diethylamine | N,N-Diethyl-2-methylaziridinium ion | N,N-Diethylalanine | mdpi.com |

This rearrangement underscores the versatility of the phosphate group, not just as a leaving group, but as an active participant in complex bond-forming and bond-breaking sequences to create fundamentally different molecular architectures.

Catalytic Applications and Organic Synthesis Integration

Organocatalysis with Diphenyl Phosphate (B84403) Esters

Diphenyl phosphate (DPP) has emerged as a highly effective and versatile organocatalyst in modern organic synthesis. As a moderately acidic Brønsted acid, it provides a metal-free alternative to traditional catalysts, aligning with the principles of green chemistry. researchgate.netacs.org Its utility is particularly prominent in polymerization reactions, where it facilitates controlled and living polymerizations of various cyclic monomers. researchgate.net The medium acidity of DPP is crucial for its catalytic success; it is strong enough to activate monomers but not so strong as to cause undesirable side reactions, such as backbiting or transesterification, that can compromise the structure and properties of the resulting polymers. rsc.orgacs.org This controlled reactivity allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netacs.org

Diphenyl phosphate is a prominent catalyst for the ring-opening polymerization (ROP) of a wide array of cyclic esters, including lactones and cyclic carbonates. researchgate.netacs.org This method provides access to a diverse range of biodegradable aliphatic polyesters and polycarbonates. The DPP-catalyzed ROP typically proceeds through an activated monomer mechanism, where the catalyst activates the monomer, making it susceptible to nucleophilic attack by an initiator, commonly an alcohol. acs.org This process is characterized by its "living" nature, which allows for the synthesis of polymers with controlled architectures, such as block copolymers and end-functionalized polymers. acs.orgacs.org

Diphenyl phosphate has been successfully employed to catalyze the ROP of renewable 5-alkyl δ-lactones, such as δ-hexalactone (HL), δ-nonalactone (NL), and δ-decalactone (DL). rsc.orgresearchgate.net These polymerizations can be conducted at room temperature and demonstrate living characteristics, yielding polyesters with controlled molecular weights and low dispersity, provided a sufficiently high monomer concentration (≥ 3 M) is used. rsc.orgresearchgate.net

Research indicates that the reactivity of the lactone is influenced by the length of the alkyl substituent at the 5-position. δ-Hexalactone, which has a methyl substituent, exhibits a significantly higher polymerization rate compared to δ-nonalactone and δ-decalactone, which have longer alkyl chains. rsc.orgresearchgate.net This efficient polymerization facilitates the one-pot synthesis of well-defined polyether-polyester block copolymers through a "catalyst switch" strategy, where the polymerization of monosubstituted epoxides is followed by the DPP-catalyzed ROP of these substituted lactones. rsc.org

| Monomer | Degree of Polymerization (Target) | Conversion (%) | Mn, GPC (g/mol) | Mw/Mn |

|---|---|---|---|---|

| δ-Hexalactone (HL) | 40 | 94 | 4900 | 1.12 |

| δ-Hexalactone (HL) | 107 | 91 | 11100 | 1.15 |

| δ-Nonanolactone (NL) | 46 | 85 | 7000 | 1.12 |

| δ-Decalactone (DL) | 45 | 81 | 7100 | 1.11 |

Diphenyl phosphate serves as an efficient organocatalyst for the controlled/living ring-opening polymerization of trimethylene carbonate (TMC) and its derivatives. researchgate.netacs.org When used with an initiator such as 3-phenyl-1-propanol (B195566) (PPA), DPP promotes the smooth polymerization of various functionalized cyclic carbonates. acs.orgepa.gov These polymerizations proceed without significant side reactions like backbiting, decarboxylation, or transesterification, resulting in well-defined polycarbonates with narrow polydispersity indices. researchgate.netacs.org

The versatility of this catalytic system is demonstrated by its compatibility with a range of functional initiators, including 6-azido-1-hexanol and propargyl alcohol, to produce end-functionalized poly(trimethylene carbonate)s. acs.orgfigshare.com Furthermore, the living nature of the DPP-catalyzed ROP allows for the synthesis of block copolymers. For instance, poly(trimethylene carbonate)-block-poly(δ-valerolactone) and poly(trimethylene carbonate)-block-poly(ε-caprolactone) can be successfully synthesized. researchgate.netacs.org

| Monomer | Time (h) | Conversion (%) | Mn, NMR (g/mol) | Mw/Mn |

|---|---|---|---|---|

| Trimethylene carbonate (TMC) | 24 | 99 | 5200 | 1.14 |

| 5,5-Dimethyl-1,3-dioxan-2-one | 24 | 99 | 6600 | 1.11 |

| 5-Benzyloxy-1,3-dioxan-2-one | 48 | 98 | 10300 | 1.11 |

| 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | 48 | 99 | 9500 | 1.10 |

The ring-opening polymerization of δ-valerolactone (δ-VL) and ε-caprolactone (ε-CL) is effectively catalyzed by diphenyl phosphate, yielding poly(δ-valerolactone) (PVL) and poly(ε-caprolactone) (PCL) with predictable molecular weights and narrow dispersities. acs.orgresearchgate.net The polymerization proceeds homogeneously in solution at room temperature, and its living nature is confirmed by kinetic studies and successful chain-extension experiments. rsc.orgacs.org This control allows for the synthesis of PCL and PVL with molar masses ranging from approximately 2,800 to over 41,000 g/mol while maintaining moderate dispersities (Mw/Mn: 1.15–1.31). rsc.org

The system's robustness is further highlighted by its ability to produce block copolymers, such as PVL-b-PCL, regardless of the order in which the monomers are added. acs.org Analysis of the resulting polymers confirms the presence of the initiator residue at the chain end, which supports an activated monomer mechanism for the polymerization process. acs.org

| Polymer | [Monomer]₀/[Initiator]₀ | Mn, theo (g/mol) | Mn, NMR (g/mol) | Mw/Mn |

|---|---|---|---|---|

| PVL | 50 | 4890 | 5170 | 1.15 |

| PVL | 100 | 9890 | 10200 | 1.19 |

| PCL | 50 | 5680 | 5920 | 1.15 |

| PCL | 100 | 11300 | 11500 | 1.17 |

The efficacy of diphenyl phosphate as a catalyst in ring-opening polymerization is attributed to a dual activation mechanism. rsc.orgresearchgate.net As a Brønsted acid, DPP is believed to activate both the monomer and the propagating chain end simultaneously. researchgate.netresearchgate.net

The primary pathway involves the activation of the monomer, where the proton from DPP interacts with the carbonyl oxygen of the cyclic ester. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the initiator (e.g., an alcohol) or the hydroxyl group at the propagating chain end. acs.org This "activated monomer mechanism" is a key feature of controlled ROP. rsc.orgacs.org

In addition to monomer activation, some systems suggest a dual role for the catalyst that also involves interaction with the propagating chain. For instance, in a system using ethyl diphenylphosphinite as an initiator, DPP not only activates the monomer but also controls the equilibrium between the active phosphinite center and its protonated, dormant species. rsc.org This reversible deactivation of the chain end helps to suppress side reactions and maintain the living character of the polymerization, ensuring a high degree of control over the final polymer structure. rsc.org This dual activation is crucial for achieving high monomer conversion while maintaining low polydispersity. researchgate.net

In the context of ring-opening polymerization, diphenyl phosphate is a key component of initiating systems that lead to living cationic polymerization. researchgate.netacs.org While DPP itself is the catalyst, the complete initiating system typically consists of the Brønsted acid (DPP) and a nucleophilic initiator, which is often a simple alcohol like 3-phenyl-1-propanol or benzyl (B1604629) alcohol. acs.orgresearchgate.net This combination allows for the electrophilic activation of the monomer, a characteristic of cationic polymerization. mdpi.com

The process is considered a form of living polymerization because it proceeds with minimal termination and chain-transfer reactions, allowing the polymer chains to grow at a constant rate as long as the monomer is available. wikipedia.org The mechanism involves the proton from DPP activating the monomer, creating a cationic intermediate that is then attacked by the alcohol initiator. Subsequent monomer additions occur at the active hydroxyl chain end. acs.org This controlled, chain-growth process enables the synthesis of polymers with predetermined molecular weights and narrow dispersities. nih.gov The development of such organic acid-assisted systems represents a significant advance, broadening the scope and applicability of living cationic polymerization for creating well-defined and functional polymers. nih.gov

Utilization in Block Copolymerization Strategies

The integration of phosphorus-containing moieties into polymers is a significant area of materials science. While direct polymerization of diphenyl methyl phosphate is not common, related phosphorus compounds are pivotal in advanced polymerization techniques. Specifically, phosphorus-containing block copolymers can be synthesized through the sequential living anionic copolymerization of phosphaalkenes with conventional organic monomers like methyl methacrylate (B99206) (MMA) or styrene. nih.govmorressier.com

In this strategy, a living poly(methylenephosphine) (PMP) anion acts as a macroinitiator for the polymerization of the second monomer. nih.gov For instance, the phosphaalkene MesP=CPh₂ can be polymerized using an initiator like BnLi-TMEDA, and the resulting living anionic chain end (-P-CPh₂⁻) is then used to initiate the polymerization of MMA. nih.gov This process yields well-defined PMP-b-PMMA block copolymers with narrow molecular weight distributions (Đ = 1.05–1.10). nih.gov The analysis of these copolymers confirms the presence of a unique -P-CPh₂-CH₂-CMe(CO₂Me)- linkage between the blocks, demonstrating the successful initiation of the MMA block by the phosphine-based macroinitiator. nih.gov This method represents a rare application of living polymerization to inorganic monomers and opens pathways to new materials that combine the properties of inorganic phosphorus polymers and traditional organic polymers. nih.gov

Integrated Catalytic Systems

Immobilization of Diphenyl Phosphate Creatine (B1669601) on Nanomagnetic Materials for Aza-Michael Reactions

To enhance catalyst efficiency and recyclability, diphenyl phosphate creatine has been successfully immobilized on the surface of magnetite (Fe₃O₄) nanoparticles. ias.ac.inresearcher.liferesearchgate.net This creates a highly effective and magnetically separable heterogeneous catalyst for promoting aza-Michael addition reactions. ias.ac.inresearcher.life The reaction involves the addition of nitrogen-based nucleophiles, such as 5-substituted tetrazoles, to α,β-unsaturated carbonyl compounds. ias.ac.in The resulting nanocatalyst (Fe₃O₄@Diphenyl phosphate creatine) leverages the biochemical catalytic potential of the phosphate creatine moiety and the practical advantages of nanomagnetic materials. ias.ac.inresearchgate.net

The key benefits of this integrated system include high product yields, short reaction times, and a straightforward work-up procedure where the catalyst is easily recovered using an external magnet. ias.ac.inresearcher.life The catalyst's structure and stability have been confirmed through various analytical techniques, including FT-IR, FE-SEM, TGA, and XRD. ias.ac.inresearchgate.net Research has shown the catalyst can be reused for multiple cycles without a significant loss of catalytic activity. researchgate.net A proposed mechanism suggests that the diphenyl phosphate creatine catalyst activates the 5-substituted tetrazole through hydrogen bonding, facilitating the subsequent nucleophilic attack on the α,β-unsaturated carbonyl compound. ias.ac.in

Table 1: Efficiency of Fe₃O₄@Diphenyl Phosphate Creatine Catalyst in Aza-Michael Reactions Data synthesized from research findings. ias.ac.in

| Entry | Tetrazole Substituent | α,β-Unsaturated Carbonyl | Yield (%) | Time (min) |

|---|---|---|---|---|

| 1 | Phenyl | Methyl vinyl ketone | 95 | 10 |

| 2 | 4-Nitrophenyl | Methyl vinyl ketone | 75 | 25 |

| 3 | 4-Chlorophenyl | Ethyl vinyl ketone | 80 | 20 |

| 4 | Phenyl | Ethyl vinyl ketone | 92 | 15 |

| 5 | 4-Methylphenyl | Methyl vinyl ketone | 94 | 10 |

Palladium-Catalyzed Acetylation Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating carbon-carbon bonds. nih.gov One such transformation is the acetylation of arenes, which provides a direct route to synthesize aryl methyl ketones—important intermediates in the production of fragrances, resins, and pharmaceuticals. organic-chemistry.org This method serves as a powerful alternative to traditional Friedel-Crafts acylation. organic-chemistry.org

A common approach involves the palladium-catalyzed coupling of an aryl bromide or triflate with an acyl anion equivalent, such as acetyltrimethylsilane. nih.govnih.gov The reaction is typically performed in the presence of a palladium catalyst, often Pd(PPh₃)₄, and a base like cesium fluoride (B91410) (CsF). nih.govorganic-chemistry.org This methodology is valued for its tolerance of a wide range of functional groups and its applicability to various heterocyclic systems, including those containing nitrogen, oxygen, and sulfur. nih.govorganic-chemistry.org While diphenyl phosphate itself is not a standard ligand in this specific reaction, the principles of using organophosphorus compounds as ligands to modulate the reactivity and stability of palladium catalysts are central to the field of cross-coupling catalysis.

Reagent Functionality in Organic Transformations

Diphenyl Phosphorazidate (DPPA) in Peptide Synthesis

Diphenyl phosphorazidate, commonly known as DPPA, is a highly versatile and widely used reagent in organic synthesis, particularly for the formation of peptide bonds. tcichemicals.comgoogle.com Introduced over three decades ago, DPPA functions as an efficient coupling reagent that facilitates amide bond formation between a carboxylic acid (the N-protected amino acid or peptide fragment) and an amine (the C-protected amino acid or peptide fragment). tcichemicals.comgoogle.com

The key advantage of the DPPA method is its ability to minimize epimerization and racemization at the stereogenic center of the C-terminal amino acid, a common problem in peptide fragment condensation. tcichemicals.comjst.go.jp The reaction mechanism proceeds through the in-situ formation of a highly reactive acyl azide (B81097) intermediate from the carboxylic acid. tcichemicals.com This intermediate then reacts with the amine component to form the desired peptide bond. The process is typically carried out in a single step in the presence of a base, such as triethylamine (B128534), in a solvent like dimethylformamide (DMF). tcichemicals.comgoogle.com DPPA's utility extends to both liquid-phase and solid-phase peptide synthesis and it is compatible with a variety of amino acid functional groups. tcichemicals.comacs.org

Suzuki Reaction of Organophosphates for Aromatic and Heteroaromatic Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most notably for the synthesis of biaryls. nih.govharvard.edu While traditionally reliant on organohalides as electrophiles, the scope of the Suzuki reaction has been expanded to include organophosphates, which serve as effective substitutes for aryl halides or triflates. harvard.edulibretexts.org This is particularly advantageous as phenolic precursors to aryl phosphates are often more readily available and less expensive than the corresponding aryl halides.

Aryl diphenyl phosphates have emerged as viable substrates in nickel- and palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of a wide array of aromatic and heteroaromatic compounds. The reaction generally involves the coupling of an aryl diphenyl phosphate with an arylboronic acid in the presence of a suitable catalyst and base.

Nickel-catalyzed cross-coupling reactions of aryl phosphates with arylboronic acids have been demonstrated to be highly efficient. acs.org For instance, the use of Ni(PCy3)2Cl2 as a bench-stable and inexpensive catalyst allows for the synthesis of over 40 different biaryls with broad substrate scope and high efficiency. acs.org This methodology has also been successfully applied to the construction of complex organic molecules. The differing reactivity of aryl phosphates compared to aryl halides can be exploited for selective cross-coupling reactions using a combination of palladium and nickel catalysts to construct polyarenes. acs.org

Palladium-catalyzed systems have also been extensively developed for the Suzuki-Miyaura coupling of organophosphates. nih.gov The catalytic cycle is understood to proceed through an oxidative addition of the aryl phosphate to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govlibretexts.org The choice of ligands, often bulky and electron-rich phosphines, is crucial for achieving high catalytic activity. nih.gov

The versatility of this method is highlighted by its application in the synthesis of diarylmethanes through the coupling of benzylic phosphates with arylboronic acids. organic-chemistry.org Optimal conditions for this transformation have been identified, employing palladium(II) acetate (B1210297) with triphenylphosphine (B44618) as the catalytic system and potassium phosphate or potassium carbonate as the base. organic-chemistry.org

Below is a table summarizing representative examples of the Suzuki-Miyaura reaction involving aryl phosphates:

| Aryl Phosphate | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-methoxyphenyl diphenyl phosphate | Phenylboronic acid | Ni(PCy3)2Cl2 | PCy3 | K3PO4 | Toluene | 110 | 95 |

| 2-naphthyl diphenyl phosphate | 4-tolylboronic acid | Ni(PCy3)2Cl2 | PCy3 | K3PO4 | Toluene | 110 | 98 |

| 4-cyanophenyl diphenyl phosphate | 3-methoxyphenylboronic acid | Ni(PCy3)2Cl2 | PCy3 | K3PO4 | Toluene | 110 | 85 |

| Benzyl diphenyl phosphate | 4-chlorophenylboronic acid | Pd(OAc)2 | PPh3 | K3PO4 | Toluene | 90 | 92 |

| Benzyl diphenyl phosphate | 2-thienylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 90 | 88 |

Negishi Reaction Applications with Vinyl Diphenyl Phosphate

The Negishi reaction, a palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organohalide or triflate, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgsynarchive.com The scope of this reaction has been extended to include organophosphates, particularly vinyl phosphates, as effective electrophilic partners. mdpi.com This allows for the synthesis of substituted alkenes, which are important structural motifs in many organic molecules.

Vinyl diphenyl phosphates can be employed in Negishi cross-coupling reactions to generate stereodefined di- and trisubstituted alkenes. The reaction proceeds by the coupling of a vinyl diphenyl phosphate with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org The phosphate group acts as a leaving group in the catalytic cycle, which is analogous to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Recent studies have explored the utility of bromovinyl phosphates in palladium-catalyzed reactions with organozinc reagents at room temperature. nih.gov In these cases, both the bromine atom and the phosphate group can be sequentially substituted, providing a pathway for the synthesis of cyclic and acyclic tetrasubstituted double bonds. nih.gov The reaction can be performed in a one-pot, two-step manner by exploiting the instability of organozinc compounds in acidic environments. nih.gov

The Negishi reaction of vinyl phosphates offers a valuable alternative to other methods for the synthesis of complex alkenes, demonstrating the versatility of organophosphates as electrophiles in cross-coupling chemistry. mdpi.com

The following table presents examples of Negishi reactions involving vinyl phosphates:

| Vinyl Phosphate Substrate | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| (E)-1,2-diphenylvinyl diethyl phosphate | Phenylzinc chloride | Pd(PPh3)4 | PPh3 | THF | 65 | 85 |

| 1-cyclohexenyl diethyl phosphate | Benzylzinc chloride | Pd(dba)2 | P(o-tol)3 | THF | 25 | 78 |

| (Z)-1-bromo-2-phenylvinyl diethyl phosphate | Methylzinc chloride | Pd(PPh3)4 | PPh3 | THF | 25 | 92 (substitution of Br) |

| (Z)-1-phenyl-2-(diethylphosphoryloxy)vinyl zinc chloride | Iodobenzene | Pd(dba)2 | SPhos | THF | 25 | 75 (substitution of phosphate) |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Reaction Energetics and Pathways

Quantum mechanical calculations are instrumental in elucidating the intricate details of chemical transformations. Methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular structures, energies, and properties, making them invaluable for studying complex reaction mechanisms.

DFT has been successfully employed to scrutinize the reaction mechanisms involving organophosphorus compounds. A notable study investigated the reaction of diphenyl methyl phosphinite with diethyl trichloro-methyl phosphonate (B1237965) using the B3LYP functional with the 6-311G(d,p) basis set. imist.maresearchgate.net This level of theory has been established as efficient for this class of organic molecules. imist.ma The calculations were performed to understand the geometries of the reactants, the transition states, and the resulting products, providing a comprehensive picture of the reaction landscape. imist.maresearchgate.net

In the reaction between diphenyl methyl phosphinite and diethyl trichloro-methyl phosphonate, two potential electrophilic sites exist on the phosphonate: the carbon atom and the chlorine atom. DFT calculations were crucial in determining the regioselectivity of this nucleophilic attack. imist.ma

The study located the transition states for both possible reaction pathways and confirmed their existence by identifying a single imaginary frequency in the Hessian matrix. imist.maresearchgate.net The analysis revealed that the transition state associated with the nucleophilic attack on the chlorine atom is energetically more stable than the one for the attack on the carbon atom. researchgate.net This theoretical finding is in complete agreement with experimental results, which show that the reaction proceeds with high regioselectivity for the chlorine atom. imist.maresearchgate.net Analysis of the bond lengths at the transition state further supports this, indicating a stronger interaction between the phosphorus atom of diphenyl methyl phosphinite and the chlorine atom. imist.ma

| Reaction Pathway | Activation Energy (kcal/mol) | Activation Enthalpy (kcal/mol) |

|---|---|---|

| Attack on Chlorine Atom | 15.41 | 15.17 |

| Attack on Carbon Atom | 40.92 | 40.38 |

Thermodynamic analysis is essential for understanding the favorability of a reaction. Using the DFT/B3LYP/6-311G(d,p) method, the changes in energy (ΔE), enthalpy (ΔH), and Gibbs free enthalpy (ΔG) were calculated for the reaction. researchgate.net

The calculations showed that the formation of the product resulting from the attack on the chlorine atom is highly exothermic, with a significant release of energy. imist.maresearchgate.net The corresponding variations in free enthalpy are also negative, indicating that the reaction is spontaneous and thermodynamically favorable. researchgate.net This strong thermodynamic driving force is attributed to the formation of stable products. imist.maresearchgate.net

| Thermodynamic Quantity | Value (kcal/mol) |

|---|---|

| Energy Change (ΔE) | -69.57 |

| Enthalpy Change (ΔH) | -69.75 |

| Free Enthalpy Change (ΔG) | -71.13 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and location of these orbitals determine the nature of the interaction between reacting molecules. malayajournal.org

For the reaction between diphenyl methyl phosphinite and diethyl trichloro-methyl phosphonate, analysis of the molecular orbitals indicates that the phosphorus atom of the phosphinite is the primary nucleophilic center (associated with the HOMO), while the chlorine atom of the phosphonate is the electrophilic site (associated with the LUMO). imist.ma The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a critical parameter; a smaller gap generally corresponds to higher reactivity. nih.gov The calculations confirmed that the electron transfer is favored from the diphenyl methyl phosphinite to the diethyl trichloro-methyl phosphonate. imist.maresearchgate.net

| Compound | E_HOMO | E_LUMO | Energy Gap (ΔE) |

|---|---|---|---|

| Diphenyl methyl phosphinite (Nucleophile) | -6.14 | -0.51 | 5.63 |

| Diethyl trichloro-methyl phosphonate (Electrophile) | -7.61 | -2.22 | 5.39 |

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. The global electrophilicity (ω) and nucleophilicity (N) indices are particularly useful for classifying reactants. nanobioletters.comresearchgate.net These indices are calculated from the energies of the frontier molecular orbitals.

The calculations confirmed that diphenyl methyl phosphinite acts as a nucleophilic donor, while diethyl trichloro-methyl phosphonate serves as an electrophile acceptor. imist.maresearchgate.net The electrophilicity index (ω) for diethyl trichloro-methyl phosphonate is higher than that of diphenyl methyl phosphinite, while the nucleophilicity index (N) is lower, supporting their roles in the reaction. researchgate.net This implies that a flow of electrons from the phosphinite to the phosphonate stabilizes the system. researchgate.net The small difference in their electrophilicity values also suggests a reaction with a low polar character. imist.ma

| Compound | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) |

|---|---|---|---|---|

| Diphenyl methyl phosphinite | -3.32 | 5.63 | 0.98 | 2.81 |

| Diethyl trichloro-methyl phosphonate | -4.91 | 5.39 | 2.23 | 1.34 |

A potential energy surface (PES) provides a comprehensive representation of the energy of a molecular system as a function of its geometry. researchgate.net For a chemical reaction, a one-dimensional slice of the PES along the reaction coordinate is often used to visualize the energy profile, including reactants, transition states, intermediates, and products.

Solvent Effects in Condensed Phase Calculations (e.g., Polarizable Continuum Model)

The Polarizable Continuum Model (PCM) is a powerful computational method for studying the influence of a solvent on the behavior of a molecule. wikipedia.org Instead of explicitly modeling each solvent molecule, which would be computationally expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach is particularly useful for understanding reactions and properties of molecules in solution.

The free energy of solvation in the PCM is typically calculated as the sum of three components: the electrostatic contribution (Ges), the dispersion-repulsion contribution (Gdr), and the cavitation energy (Gcav). wikipedia.org This allows for a detailed analysis of the different ways the solvent interacts with the solute molecule.

Natural Bond Orbital (NBO) Analysis for Molecular Interaction

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the electronic structure of a molecule by translating the complex molecular orbitals into a more intuitive Lewis-like picture of localized bonds and lone pairs. wikipedia.org This method is instrumental in understanding intramolecular and intermolecular interactions by quantifying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

For organophosphorus compounds, NBO analysis can elucidate the nature of the bonding and the stereoelectronic effects that govern their reactivity. The analysis can reveal hyperconjugative interactions, such as the donation of electron density from a lone pair on an oxygen atom to an antibonding orbital of an adjacent bond (e.g., nO → σ*P-O). The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction.

In a study of 1-methyl-2,6-diphenyl piperidin-4-one, NBO analysis was used to understand the charge distribution and delocalization within the molecule. orientjchem.org For diphenyl methyl phosphate (B84403), a similar analysis would reveal the polarization of the P-O bonds and the extent of electron delocalization from the phenyl and methoxy (B1213986) groups towards the phosphate core.

Table 1: Illustrative NBO Analysis Data for a Generic Organophosphorus Compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O1) | σ* (P-O2) | 5.8 |

| LP (O1) | σ* (P-O3) | 6.2 |

| LP (O2) | σ* (P-O1) | 5.5 |

| LP (O2) | σ* (P-C1) | 2.1 |

| σ (C-H) | σ* (P-O1) | 0.8 |

Note: This table is illustrative and does not represent actual data for diphenyl methyl phosphate.

Molecular Interactions and Binding Properties

Studies on Diphenyl Phosphate Anion Complexes with Metal Cations (Mg2+, Ca2+) and Water

The interaction of the diphenyl phosphate anion with biologically relevant metal cations such as magnesium (Mg2+) and calcium (Ca2+) is crucial for understanding its role in biological systems. Computational studies have been employed to investigate the binding of these cations to phosphate species. nih.gov These studies often utilize quantum mechanical calculations to determine the binding energies and geometries of the resulting complexes.

The presence of water molecules plays a significant role in mediating the interaction between the diphenyl phosphate anion and the metal cations. Water can either directly participate in the coordination sphere of the metal ion or form a hydrogen-bonding network that stabilizes the complex. The binding of Mg2+ and Ca2+ to phosphate groups is known to cause partial dehydration and conformational changes. nih.gov

Research has shown that the interaction between phosphate derivatives and both Ca2+ and Mg2+ becomes more favorable as the negative charge on the phosphate increases. nih.gov Computational models can predict the binding free energy profiles of phosphate ions coordinated to these cations, showing that while the general trends are similar at longer distances, the absolute binding energies increase with deprotonation. nih.gov

Computational Modeling of Cation Coordination Modes (Inner-sphere vs. Outer-sphere)

Computational modeling is a key tool for differentiating between inner-sphere and outer-sphere coordination of cations to the diphenyl phosphate anion.

Inner-sphere coordination involves the direct binding of the metal cation to the oxygen atoms of the phosphate group. davuniversity.org

Outer-sphere coordination occurs when one or more water molecules are interposed between the cation and the phosphate anion, with the interaction being mediated by hydrogen bonds. davuniversity.org

Theoretical calculations can predict the structures and relative stabilities of these different coordination modes. For instance, in the H2PO4– - Mg2+ complex, the magnesium ion can be coordinated to five water molecules and have a monodentate interaction with the phosphate. nih.gov The coordination number of the metal ion and the distances between the ion and the phosphate oxygen atoms are key parameters determined from these models.

Ab initio calculations on dimethyl phosphate have shown that the inclusion of a single water molecule in the theoretical model significantly improves the agreement between the calculated and experimentally observed cation positions, highlighting the importance of considering solvent effects in these models.

In Silico Approaches in Drug Design and Molecular Recognition

Molecular Docking Studies of Diphenyl Phosphonates as Enzyme Inhibitors

Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a macromolecule (receptor), such as an enzyme. semanticscholar.org This technique is widely used in drug discovery to screen potential inhibitors and to understand their mechanism of action at a molecular level.

Diphenyl phosphonates, which are structurally related to this compound, have been investigated as inhibitors of various enzymes. semanticscholar.orgmdpi.comnih.gov For example, cyclic diphenylphosphonates have been studied as inhibitors of DNA gyrase, a key enzyme in bacteria. semanticscholar.orgmdpi.comnih.gov Molecular docking studies of these compounds have revealed their binding modes in the active site of the enzyme.

In one such study, the docking of a potent cyclic diphenylphosphonate inhibitor revealed that its binding to DNA gyrase is mediated by a divalent magnesium ion (Mg2+), achieving a good binding energy of -9.08 Kcal/mol. nih.gov The docking results were consistent with the experimentally observed inhibitory activity, where the compound displayed an IC50 of 12.03 µM. nih.gov These studies provide a molecular basis for the observed inhibitory potency and can guide the design of more effective enzyme inhibitors. semanticscholar.org

Table 2: Molecular Docking Results for a Cyclic Diphenylphosphonate Inhibitor of DNA Gyrase

| Parameter | Value | Reference |

| Target Enzyme | DNA Gyrase | nih.gov |

| Inhibitor | Cyclic Diphenylphosphonate (2a) | nih.gov |

| Binding Energy | -9.08 Kcal/mol | nih.gov |

| IC50 | 12.03 µM | nih.gov |

| Key Interaction | Mediated by Mg2+ | nih.gov |

Environmental Dynamics and Degradation Pathways

Occurrence and Sources in Environmental Matrices

The occurrence of diphenyl methyl phosphate (B84403) and structurally similar compounds in the environment is linked to two primary pathways: as a byproduct of the degradation of widely used chemicals and through its direct application in industrial processes.

Role as a Degradation Product of Organophosphate Flame Retardants

Diphenyl phosphate (DPHP), a closely related compound, is a principal degradation product of several widely used organophosphate flame retardants (OPFRs), including triphenyl phosphate (TPhP), resorcinol (B1680541) bis(diphenyl phosphate) (RDP), and 2-ethylhexyl diphenyl phosphate (EHDPhP) nih.gov. The hydrolysis of TPhP under environmentally relevant conditions leads to the formation of DPHP and phenol (B47542) industrialchemicals.gov.au. Studies of indoor dust have shown a strong correlation between the concentrations of TPhP and DPHP, suggesting that DPHP is often present as a degradation product of TPhP and other aryl-OPFRs nih.gov. While DPHP is a well-documented degradation product, the direct formation of diphenyl methyl phosphate from these specific flame retardants is not as clearly established in the reviewed literature. However, the study of organophosphate pesticide biodegradation by the fungus Aspergillus sydowii has shown that methylation is a possible biotransformation pathway for phenolic compounds, which are themselves breakdown products of some organophosphates researchgate.netresearchgate.netnih.gov.

Direct Use as Industrial Catalyst and Additive Contribution to Environmental Presence

Diphenyl phosphate (DPHP) is utilized as an industrial catalyst and a chemical additive, which contributes to its direct release into the environment researchgate.netnih.gov. Similarly, this compound has direct industrial applications that can lead to its environmental presence. It is used as a phosphorus flame retardant additive and as an ignition control compound nih.gov. These applications represent a direct pathway for its introduction into various environmental matrices.

Abiotic Transformation Processes

The persistence of this compound in the environment is influenced by abiotic processes such as hydrolysis and thermal degradation, which break the compound down into simpler substances.

Hydrolysis Kinetics and Identification of Intermediate and Ultimate Products

Thermal Degradation Profiles and Residue Analysis of Organophosphates

The thermal degradation of organophosphorus esters, including aryl phosphates, has been studied to understand their behavior at elevated temperatures, which is relevant to their function as flame retardants and their fate in fires or industrial thermal processes nih.govresearchgate.netmdpi.com. The initial step in the thermal degradation of organophosphorus esters is typically the elimination of a phosphorus acid nih.govresearchgate.netmdpi.com. For aryl phosphates, this process occurs at a somewhat higher temperature compared to alkyl phosphates nih.govresearchgate.netmdpi.com.

A study on the thermal degradation of various isosorbide (B1672297) bis-phosphorus esters found that the diphenyl ester had a degradation onset temperature of 289 °C nih.gov. The residue remaining after degradation was 24% of the initial sample mass, which was greater than that for phosphonates or phosphinates nih.gov. Analysis of the residue confirmed the presence of the corresponding phosphorus acid nih.gov. In the context of polycarbonates, triphenylphosphate (TPP) and resorcinol bis(diphenylphosphate) (RDP) were found to evaporate at high temperatures, with negligible amounts of phosphorus remaining in the residue at 800 °C, suggesting that the phosphate compounds eventually volatilize core.ac.uk.

Table 1: Thermal Degradation Onset of Isosorbide bis-Phosphorus Esters

| Compound | Degradation Onset Temperature (°C) |

| Diethyl ester (IDEA) | 156 |

| Diphenyl ester (IDPA) | 289 |

| Phosphonate (B1237965) (IDOPYL) | 323 |

| Phosphinate (IDPO) | 338 |

This table is based on data for isosorbide bis-phosphorus esters and provides a comparative view of the thermal stability of different organophosphorus ester types.

Biotic Transformation and Bioaccumulation

The fate of this compound in the environment is also significantly influenced by biological processes, including breakdown by microorganisms and uptake and accumulation in living organisms.

Microbial degradation is a significant pathway for the breakdown of organophosphorus compounds oup.com. Studies on the biodegradation of tert-butylphenyl diphenyl phosphate (BPDP) have shown that it can be mineralized by microorganisms in sediment and water nih.gov. The degradation products identified included diphenyl phosphate, phenol, and tert-butylphenol nih.gov. This suggests that microbial action can cleave the ester bonds of aryl phosphates. Fungi, such as Aspergillus sydowii, have also been shown to degrade organophosphate pesticides through hydrolysis, hydroxylation, methylation, and sulfonation researchgate.net.

Regarding bioaccumulation, diphenyl phosphate (DPHP) is considered to have a low potential for bioaccumulation industrialchemicals.gov.au. This is supported by its physical and chemical properties, as it is an ionizable substance that will predominantly remain in the water compartment rather than partitioning into fatty tissues of organisms industrialchemicals.gov.au. While specific bioaccumulation data for this compound are limited, the general behavior of its close analogue, DPHP, suggests a low likelihood of significant bioaccumulation in aquatic organisms.

Biotransformation and Bioelimination Studies in Model Organisms

In vivo studies using model organisms have provided significant insights into the metabolic fate of DPHP's precursors. A study on C57BL/6J male mice exposed to TPHP revealed that the parent compound was almost completely metabolized (~97%). acs.orgnih.gov DPHP was identified as the major metabolite, accounting for 34% to 58% of the transformed TPHP, underscoring that hydrolysis is the dominant metabolic reaction. acs.orgacs.orgacs.org